molecular formula C17H17N3O8S B057783 Cefuracetima (isómero E) CAS No. 97232-98-9

Cefuracetima (isómero E)

Número de catálogo: B057783
Número CAS: 97232-98-9
Peso molecular: 423.4 g/mol
Clave InChI: YBHZVPYSEUQIII-MKHSIZEZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Key Features of Action:

  • Target : Bacterial cell wall synthesis.
  • Result : Inhibition of bacterial growth and proliferation.
  • Environmental Factors : The efficacy can be influenced by pH, temperature, and the presence of other substances.

Applications in Scientific Research

Cefuracetime has diverse applications across various fields, including:

Microbiology

  • Used to study bacterial resistance mechanisms.
  • Investigating the effectiveness against multi-drug resistant strains.

Pharmaceutical Development

  • Acts as a reference compound in the development of new antibiotics.
  • Utilized in clinical trials to assess its efficacy against specific infections.

Analytical Chemistry

  • Employed in developing new analytical methods for drug testing and quality control.

Industrial Applications

  • Applied in the pharmaceutical industry for the production and formulation of cephalosporin-based antibiotics.

Table 1: Summary of Research Findings

Study FocusFindings
Community-acquired pneumoniaSignificant symptom improvement over placebo; effective against Streptococcus pneumoniae.
Skin and soft tissue infectionsEffective against MSSA and MRSA strains; high cure rates observed in clinical settings.
Uncomplicated urinary tract infectionsHigh cure rates with good tolerability reported in clinical trials.

Notable Research Examples

  • Clinical Trials for Respiratory Infections : Studies have shown that Cefuracetime significantly improves patient outcomes in cases of community-acquired pneumonia compared to traditional therapies.
  • Resistance Mechanisms : Research focusing on bacterial resistance has illustrated how certain strains develop tolerance to Cefuracetime, prompting further studies into combination therapies.
  • Comparative Efficacy Studies : Cefuracetime has been compared with other cephalosporins like cefuroxime and cefotaxime, demonstrating similar or superior efficacy against specific pathogens.

Análisis De Reacciones Químicas

Tipos de Reacciones

Cefuracetima se somete a diversas reacciones químicas, que incluyen:

    Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de cefuracetima incluyen terc-butilhidroperóxido , ácido piválico y O-metilhidroxilamina . Las reacciones se llevan a cabo típicamente bajo condiciones de atmósfera inerte para evitar reacciones secundarias no deseadas .

Productos Principales

Los principales productos formados a partir de las reacciones de cefuracetima incluyen varios derivados del compuesto original, que pueden modificarse adicionalmente para aplicaciones específicas .

Actividad Biológica

The compound (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as Cefuroxime axetil , is a cephalosporin antibiotic with significant biological activity against a broad spectrum of bacteria. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Cefuroxime axetil has the following chemical characteristics:

  • Molecular Formula : C₁₇H₁₇N₃O₈S
  • Molecular Weight : 423.4 g/mol
  • CAS Number : 97232-98-9

The compound is typically presented as a white or off-white powder, almost odorless, and is soluble in acetone but only slightly soluble in methanol or ethanol .

Cefuroxime axetil functions primarily as a beta-lactam antibiotic , which inhibits bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), essential for the construction of the bacterial cell wall. This binding disrupts the peptidoglycan layer, leading to cell lysis and death of the bacteria.

Antibacterial Spectrum

Cefuroxime axetil exhibits potent activity against various Gram-positive and Gram-negative bacteria, including:

  • Gram-positive : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative : Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae

The compound is particularly effective against strains resistant to other antibiotics, making it a valuable option in treating infections caused by resistant bacteria .

Pharmacokinetics

Cefuroxime axetil is administered orally and undergoes hydrolysis in the gastrointestinal tract to release cefuroxime. The bioavailability of cefuroxime axetil is approximately 50%, with peak plasma concentrations occurring within 2 to 3 hours post-administration. The half-life is around 1 hour, necessitating multiple doses for sustained antibacterial effect .

Clinical Efficacy

Numerous studies have evaluated the efficacy of cefuroxime axetil in clinical settings:

  • Respiratory Infections : A randomized controlled trial demonstrated that cefuroxime axetil was effective in treating community-acquired pneumonia, showing significant improvement in symptoms compared to placebo.
  • Skin Infections : In a study involving patients with skin and soft tissue infections, cefuroxime axetil was shown to be effective against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) strains .
  • Urinary Tract Infections : Cefuroxime axetil was also assessed for its effectiveness in treating uncomplicated urinary tract infections (UTIs), demonstrating high cure rates and good tolerability among patients.

Summary of Research Findings

Study FocusFindings
Community-acquired pneumoniaSignificant symptom improvement over placebo
Skin and soft tissue infectionsEffective against MSSA and MRSA strains
Uncomplicated UTIsHigh cure rates with good tolerability

Propiedades

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O8S/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25)/b19-11+/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHZVPYSEUQIII-MKHSIZEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CC=CO3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101100961
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7β(E)]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97232-98-9, 39685-31-9
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7β(E)]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97232-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefuracetime (E-isomer)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7β(E)]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefuracetime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFURACETIME (E-ISOMER)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FA4SWZ5ZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.